molecular formula C10H13BrO3S B8489207 3-(2-Bromophenyl)propyl methanesulfonate

3-(2-Bromophenyl)propyl methanesulfonate

Katalognummer: B8489207
Molekulargewicht: 293.18 g/mol
InChI-Schlüssel: VYMPNASDUNFWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromophenyl)propyl methanesulfonate is a useful research compound. Its molecular formula is C10H13BrO3S and its molecular weight is 293.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

3-(2-Bromophenyl)propyl methanesulfonate serves as an effective alkylating agent in organic synthesis. Its unique structure allows for versatile reactivity patterns, making it valuable in the formation of various organic compounds. Some key synthetic applications include:

  • Alkylation Reactions : It can be used to introduce the propyl group into nucleophilic substrates, facilitating the synthesis of more complex molecules.
  • Intermediate in Drug Synthesis : The compound acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarities with other biologically active compounds.

While specific biological activities of this compound are not extensively documented, compounds containing bromophenyl groups often exhibit notable biological properties, such as:

  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, which could be relevant for therapeutic applications.
  • Anticancer Activity : The methanesulfonate moiety may enhance the solubility and bioavailability of related compounds, contributing to their pharmacological profiles.

Case Study 1: Synthesis of Alkylated Compounds

In a study exploring the use of this compound as an alkylating agent, researchers successfully synthesized several derivatives by reacting it with various nucleophiles. The resulting compounds exhibited varying degrees of biological activity, indicating the potential for developing new therapeutic agents.

Case Study 2: Anticancer Potential

Research has indicated that derivatives of bromophenyl-containing compounds exhibit cytotoxic effects against cancer cell lines. In one study, analogs derived from this compound were tested against breast cancer cells, demonstrating significant reductions in cell viability at concentrations above 50 µM after 24 hours of exposure.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methanesulfonate group undergoes nucleophilic displacement under various conditions, enabling diverse functional group transformations:

ReagentConditionsProductMechanismSource
Sodium azideDMF, RT, 6 hours1-(3-Azidopropyl)-2-bromo-4-phenetoleSN2
tert-Butyl hydroperoxideCsOH·H₂O, DMF, RT, 0.5-1 hr pre-mixPeroxycesium intermediateSN2
trans-2-(1-Piperazinyl)cyclohexanolAcetonitrile, K₂CO₃, reflux 24 hrPiperazine derivativeSN2

Key Mechanistic Insights:

  • Azide substitution proceeds quantitatively in polar aprotic solvents (DMF) without heating .

  • Peroxy substitution requires pre-activation of tBuOOH with CsOH to form reactive peroxycesium species .

  • Amine displacements benefit from mild base (K₂CO₃) and elevated temperatures in acetonitrile .

Transition Metal-Mediated Reactions

The 2-bromophenyl group participates in cross-coupling processes:

Reaction TypeCatalyst SystemPotential ProductsEvidence Basis
Suzuki-MiyauraPd(PPh₃)₄, BaseBiaryl derivativesAnalogous bromides
Buchwald-HartwigPd₂(dba)₃, XantphosAminophenyl derivativesStructural analogy

Experimental Considerations:

  • No direct literature reports exist for this specific compound, but reactivity is extrapolated from:

    • Successful couplings of 3-(3-bromophenyl)propyl analogs

    • Demonstrated C-Br activation in related bromophenyl methanesulfonates

Ate Complex Formation

The compound participates in organometallic reactions through bromine-lithium exchange:

text
3-(2-Bromophenyl)propyl methanesulfonate → Lithiation (nBuLi) → Ate complex → Aryl lithium intermediate

This pathway enables downstream C-O bond formation when quenched with electrophiles like oxygen nucleophiles .

Stability Considerations

Critical reaction parameters:

FactorTolerance RangeDecomposition Pathways
Temperature< 40°C (RT preferred)Elimination to allylic bromide
pH6-8Hydrolysis of methanesulfonate
Light ExposureDark conditionsRadical bromine dissociation

Storage recommendations: Refrigerate (2-8°C) in amber vials under nitrogen .

Eigenschaften

Molekularformel

C10H13BrO3S

Molekulargewicht

293.18 g/mol

IUPAC-Name

3-(2-bromophenyl)propyl methanesulfonate

InChI

InChI=1S/C10H13BrO3S/c1-15(12,13)14-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3

InChI-Schlüssel

VYMPNASDUNFWDY-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)OCCCC1=CC=CC=C1Br

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (7.7 mL, 97 mmol) in 100 mL dry THF is added to a solution of 3-(2-bromo-phenyl)-propan-1-ol (17.4 g, 80.9 mmol) and triethyl amine (14.7 g, 146 mmol) in 200 mL dry THF at 0° C. under an argon atmosphere. Water is added and the mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried with MgSO4 and concentrated in vacuo to give 23 g (97%) methanesulfonic acid 3-(2-bromo-phenyl)-propyl ester as an oil. Methanesulfonic acid 3-(2-bromo-phenyl)-propyl ester (23g, 78 mmol) in 300 mL dry DMF is added to a suspension of potassium cyanide (15.3 g, 235 mmol) in dry DMF. The reaction mixture is stirred at 60° C. for 16 hours. Water is added and the mixture is extracted with ethyl acetate (3 times). The organic phase is washed with brine (twice), dried with MgSO4 and concentrated in vacuo. The residue is placed on a plug of silica gel and eluted with ethyl acetate/heptane (1:4) and concentrated in vacuo to give 16.0 g 4-(2-bromo-phenyl)-butyronitrile (91%) as an oil. 300 mL concentrated HCl is added to 4-(2-bromo-phenyl)-butyronitrile (16.0 g, 71 mmol) in 150 mL acetic acid. The reaction mixture is stirred at 60° C. for 16 hours. The reaction mixture concentrated in vacuo partly and is poured into water. The mixture is extracted with ethyl acetate (3 times). The organic phase is washed with brine (twice), dried with MgSO4 and concentrated in vacuo to give the title compound as a crystalline material.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.